1-propyl-1H-indole-2,3-dione 1-propyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 41042-12-0
VCID: VC21314667
InChI: InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3
SMILES: CCCN1C2=CC=CC=C2C(=O)C1=O
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

1-propyl-1H-indole-2,3-dione

CAS No.: 41042-12-0

Cat. No.: VC21314667

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

1-propyl-1H-indole-2,3-dione - 41042-12-0

Specification

CAS No. 41042-12-0
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 1-propylindole-2,3-dione
Standard InChI InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3
Standard InChI Key SSUNBCWMOHUMAX-UHFFFAOYSA-N
SMILES CCCN1C2=CC=CC=C2C(=O)C1=O
Canonical SMILES CCCN1C2=CC=CC=C2C(=O)C1=O

Introduction

Chemical Structure and Properties

Molecular Structure

1-Propyl-1H-indole-2,3-dione consists of an isatin core with a propyl chain attached to the nitrogen atom. The molecule has the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . Structurally, the 1H-indole-2,3-dione unit forms the planar backbone of the molecule, while the propyl substituent extends from the nitrogen atom. X-ray crystallographic studies have revealed that the 1H-indole-2,3-dione unit exhibits essential planarity with a root mean square (r.m.s.) deviation of 0.0387 (13) Å . Notably, the plane of this indole unit makes a dihedral angle of 72.19 (17)° with the plane of the propyl substituent, indicating a significant orientation difference between these two portions of the molecule .

Crystal Structure

The crystal structure of 1-propyl-1H-indole-2,3-dione has been thoroughly characterized through X-ray crystallography, providing valuable insights into its three-dimensional arrangement and intermolecular interactions.

Table 1. Crystal Structure Parameters of 1-Propyl-1H-indole-2,3-dione

ParameterValue
Chemical formulaC₁₁H₁₁NO₂
Molecular weight189.21
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Temperature (K)100
a (Å)4.4666 (2)
b (Å)12.9169 (6)
c (Å)16.3857 (8)
V (ų)945.37 (8)
Z4
Radiation typeMo Kα

The crystal packing reveals interesting supramolecular arrangements. In the crystal structure, chains propagating along the b axis are formed through C—H···O hydrogen bonds . Two types of intermolecular hydrogen bonds have been observed: C5—H5···O2 and C10—H10B···O1, with hydrogen-acceptor distances of 2.52 (2) Å and 2.57 (2) Å, respectively . Additionally, π–π interactions between the five- and six-membered rings of neighboring molecules have been observed, with a centroid-centroid distance of 3.6218 (10) Å, which contributes to the stability of the crystal structure .

Synthesis Methods

N-Alkylation of Isatin

The primary method for synthesizing 1-propyl-1H-indole-2,3-dione involves N-alkylation of isatin (1H-indole-2,3-dione) using 1-bromopropane as the alkylating agent. This reaction is typically conducted in the presence of a base such as potassium carbonate and a catalytic quantity of tetra-n-butylammonium bromide (TBAB), which serves as a phase-transfer catalyst .

The detailed synthetic procedure involves dissolving isatin (0.2 g, 1.4 mmol) in DMF (10 ml), followed by the addition of potassium carbonate (0.33 g, 2.38 mmol), tetra-n-butylammonium bromide (0.04 g, 0.11 mmol), and 1-bromopropane (0.13 ml, 1.4 mmol) . The reaction mixture is stirred for 48 hours at room temperature, with the progress monitored by thin-layer chromatography. After completion, the mixture is filtered, and the solvent is removed under vacuum to yield the crude product, which can be purified through appropriate crystallization techniques .

Table 2. Reaction Conditions for 1-Propyl-1H-indole-2,3-dione Synthesis

Reagent/ConditionQuantity/Parameter
Isatin0.2 g (1.4 mmol)
1-Bromopropane0.13 ml (1.4 mmol)
Potassium carbonate0.33 g (2.38 mmol)
TBAB0.04 g (0.11 mmol)
SolventDMF (10 ml)
Reaction time48 hours
TemperatureRoom temperature

Alternative Synthetic Approaches

While the N-alkylation of isatin represents the most common approach to synthesizing 1-propyl-1H-indole-2,3-dione, various alternative methodologies have been explored to optimize yield, reaction time, and environmental impact. Sonication-assisted synthesis has been employed to enhance reaction efficiency, as mentioned in the context of utilizing N-propyl isatin for the preparation of hydrazones . This approach can significantly reduce reaction times and improve yields through acoustic cavitation, which creates localized high-temperature and high-pressure conditions that accelerate chemical reactions.

Biological and Pharmacological Properties

Pharmacological Significance

1-Propyl-1H-indole-2,3-dione and related isatin derivatives demonstrate significant biological activities that have placed them at the forefront of medicinal chemistry research. Isatin derivatives, including N-alkylated variants like 1-propyl-1H-indole-2,3-dione, exhibit diverse pharmacological properties that make them valuable leads for drug development .

The biological activities associated with isatin derivatives include:

  • Antibacterial activity against various bacterial strains

  • Antifungal properties effective against pathogenic fungi

  • Antiviral capabilities, including activity against HIV

  • Anti-mycobacterial properties, making them potential candidates for tuberculosis treatment

  • Anticancer activity through multiple mechanisms of action

  • Anti-inflammatory effects that can alleviate inflammatory conditions

  • Anticonvulsant properties that may be beneficial in seizure management

The N-propyl substituent on the isatin core modifies these properties by affecting the compound's lipophilicity, electronic distribution, and steric environment, thereby potentially enhancing certain biological activities while potentially diminishing others.

Structure-Activity Relationships

The biological activities of 1-propyl-1H-indole-2,3-dione and its analogs are closely linked to their structural features. The N-propyl substituent introduces specific changes to the electronic and steric properties of the molecule, which influence its interaction with biological targets. The planar nature of the isatin core facilitates its interaction with DNA and proteins through π-stacking and hydrogen bonding, while the propyl chain can occupy hydrophobic pockets in target proteins, enhancing binding affinity.

Applications in Research and Industry

Role in Organic Synthesis

1-Propyl-1H-indole-2,3-dione serves as a versatile intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. Its reactive carbonyl groups at positions 2 and 3 provide sites for various transformations, including condensation, reduction, and addition reactions.

One notable synthetic application is the condensation of N-propyl isatin with carboxylic acid hydrazides to synthesize hydrazones via sonication . These hydrazones exhibit interesting structural features, particularly antiparallel π–π interactions in the solid state, which influence their physical properties and potential applications .

Derivatives of 1-Propyl-1H-indole-2,3-dione

Halogenated Derivatives

Several halogenated derivatives of 1-propyl-1H-indole-2,3-dione have been synthesized and characterized, expanding the structural diversity and potential applications of this compound class. Two notable examples are:

  • 5-Iodo-1-propyl-1H-indole-2,3-dione (C₁₁H₁₀INO₂): This derivative features an iodine atom at position 5 of the isatin ring, introducing specific electronic and steric effects that can influence its chemical reactivity and biological activity .

  • 5-Bromo-1-propyl-1H-indole-2,3-dione (C₁₁H₁₀BrNO₂, CAS: 312636-28-5): This compound contains a bromine substituent at position 5, which modifies its molecular weight to 268.107 g/mol and introduces unique electronic properties .

Table 3. Comparison of 1-Propyl-1H-indole-2,3-dione and Its Halogenated Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent at Position 5
1-Propyl-1H-indole-2,3-dioneC₁₁H₁₁NO₂189.21Hydrogen
5-Iodo-1-propyl-1H-indole-2,3-dioneC₁₁H₁₀INO₂327.11 (approx.)Iodine
5-Bromo-1-propyl-1H-indole-2,3-dioneC₁₁H₁₀BrNO₂268.11Bromine

These halogenated derivatives often demonstrate enhanced biological activities compared to the parent compound, particularly in terms of antimicrobial and anticancer properties. The halogen substituents can improve membrane permeability, increase binding affinity to target proteins, and serve as sites for further functionalization through various cross-coupling reactions.

Hydrazone Derivatives

The condensation of 1-propyl-1H-indole-2,3-dione with various hydrazides yields hydrazone derivatives that possess interesting structural and biological properties. Research has shown that these hydrazones exhibit significant antiparallel π–π interactions in their solid-state structures, which can influence their physicochemical properties and potential applications . These derivatives typically feature an azomethine (C=N) bond that introduces additional rigidity and provides a site for metal coordination, potentially enhancing their biological activities.

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